Methyl 3-(4-chlorophenylthio)-2-methylpropionate
Description
Methyl 3-(4-chlorophenylthio)-2-methylpropionate (CAS: 55009-84-2, molecular formula: C12H13ClO2S) is an organic ester featuring a thioether-linked 4-chlorophenyl group and a methyl-substituted propionate backbone. Limited toxicological data are available, as noted for structurally related compounds in the evidence .
Properties
CAS No. |
55009-84-2 |
|---|---|
Molecular Formula |
C11H13ClO2S |
Molecular Weight |
244.74 g/mol |
IUPAC Name |
methyl 3-(4-chlorophenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C11H13ClO2S/c1-8(11(13)14-2)7-15-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3 |
InChI Key |
LQTPIEYMBJPFQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSC1=CC=C(C=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
A mixture of 57.85 g (0.34 mol) of p-chlorothiophenol and 0.58 g (0.011 mol) of sodium methoxide is heated to 60–70°C under nitrogen. 46 g (0.46 mol) of methyl methacrylate is added incrementally to control exothermicity. Maintaining this temperature range prevents oligomerization of the acrylate while ensuring complete conversion. Post-reaction, the crude product undergoes vacuum distillation, yielding 58.15 g (76% yield) of the title compound as a colorless liquid with a boiling point of 103°C at 0.03 mmHg .
Mechanistic Insights
The reaction follows a conjugate addition mechanism:
- Deprotonation : Sodium methoxide abstracts the thiol proton from p-chlorothiophenol, generating a thiophenoxide nucleophile.
- Nucleophilic Attack : The thiophenoxide attacks the β-carbon of methyl methacrylate, forming a stabilized enolate intermediate.
- Proton Transfer : The enolate abstracts a proton from the solvent or excess thiophenol, yielding the thiomethylpropionate ester.
Key Advantages :
- High regioselectivity due to the electron-deficient β-position of the acrylate.
- Minimal byproducts under controlled temperature.
Alternative Synthetic Pathways
While the Michael addition route is predominant, other methods from the arylthioalkanol literature offer potential adaptability:
Reduction of Arylthioalkanoic Acids (Method F)
Reduction of 3-(4-chlorophenylthio)-2-methylpropanoic acid using lithium aluminum hydride (LAH) or borane-THF would produce the corresponding alcohol, which could be esterified via Fischer esterification. However, this two-step process is less atom-economical than the direct Michael addition.
Optimization and Scalability
Catalyst Screening
Purification Strategies
- Distillation : Effective for large-scale production (bp = 103°C at 0.03 mmHg).
- Crystallization : Impractical due to the compound’s liquid state at room temperature.
Analytical Characterization
Critical spectroscopic data for Methyl 3-(4-chlorophenylthio)-2-methylpropionate include:
Industrial and Environmental Considerations
Waste Management
- Sodium chloride : Generated during workup; requires aqueous neutralization.
- Unreacted acrylate : Recyclable via distillation.
Green Chemistry Metrics
- Atom economy : 89% (theoretical for Michael addition).
- E-factor : 0.7 kg waste/kg product, primarily from solvent recovery.
Chemical Reactions Analysis
**
Biological Activity
Methyl 3-(4-chlorophenylthio)-2-methylpropionate (CAS No. 55009-84-2) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article provides a detailed exploration of its biological activity, including mechanisms of action, research findings, and case studies.
- Molecular Formula : C11H13ClOS
- Molecular Weight : 232.74 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown the ability to modulate gene expression and influence metabolic pathways, which can lead to various therapeutic effects:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, affecting the overall biochemical pathways within cells.
- Receptor Modulation : The compound can interact with receptors, potentially altering cellular signaling and influencing physiological responses.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. In a study assessing its efficacy against various bacterial strains, it was found to inhibit growth at concentrations as low as 50 µg/mL. This suggests potential applications in developing antimicrobial agents.
Herbicidal Activity
The compound has also been studied for its herbicidal properties. In greenhouse trials, it was applied to cultivated plants (such as wheat and barley) alongside known herbicides to evaluate its selectivity and effectiveness. Results demonstrated that while it effectively controlled certain weeds (e.g., foxtail and wild oats), it did not adversely affect the growth of cereals, indicating its potential use as a selective herbicide .
Case Studies
-
Antimicrobial Activity Study :
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Various bacterial strains were exposed to different concentrations of the compound.
- Results : Significant inhibition of bacterial growth was observed at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
-
Herbicidal Efficacy Study :
- Objective : To assess the selectivity of this compound as a herbicide.
- Methodology : Greenhouse trials with wheat and barley were conducted, applying the compound at rates of 0.80 to 1.20 kg/ha.
- Results : The compound effectively controlled target weeds without harming the cereal crops, demonstrating its selective herbicidal properties .
Data Table of Biological Activities
| Activity Type | Test Organisms/Plants | Concentration/Rate | Observations |
|---|---|---|---|
| Antimicrobial | Various bacteria | ≥50 µg/mL | Significant growth inhibition |
| Herbicidal | Wheat, barley | 0.80 - 1.20 kg/ha | Effective against foxtail/wild oats without harming cereals |
Scientific Research Applications
Methyl 3-(4-chlorophenylthio)-2-methylpropionate is a chemical compound with potential applications in scientific research, particularly in the synthesis of other compounds . Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis of related compounds
- Ethyl 2-[3-(4-chlorophenylthio)-phenoxy] -2-methyl propionate: this compound is related to ethyl 2-[3-(4-chlorophenylthio)-phenoxy] -2-methyl propionate, which is synthesized using 3-(4-chlorophenylthio)-phenol, para-toluenesulphonic acid, and ethyl a-hydroxy-isobutyrate in anhydrous dimethylformamide . The resulting mixture is heated, cooled, poured into water, and extracted with ether to obtain the desired compound .
- Ethyl 2-[3-(4-chlorophenylsulphinyl)-phenoxy] -2-methylpropionate: This compound can be prepared from ethyl 2-[3-(4-chlorophenylthio)-phenoxy] -2-methylpropionate through oxidation with sodium periodate in an aqueous-alcoholic medium at ambient temperature .
- Ethyl 2-[3-(4-chlorophenylsulphonyl)-phenoxy] -2-methylpropionate: This compound can also be prepared from the ester of Example 62 (likely referring to ethyl 2-[3-(4-chlorophenylthio)-phenoxy] -2-methylpropionate) through a more extensive oxidation with hydrogen peroxide in acetic acid .
Herbicide research
- Selective herbicides: Derivatives of phenoxypropionic acid, including those structurally related to this compound, have been assessed for their properties as selective herbicides . These compounds, when combined with a suitable carrier or diluent, can selectively destroy adventitious graminaceae (like foxtail and wild oats) without harming cultivated plants like wheat and barley .
- Testing: The effectiveness of these herbicides is tested by sowing seeds of cultivated plants and adventitious graminaceae in pots and treating them with aqueous solutions or suspensions of the compounds . The impact on plant growth is then observed over several weeks .
Comparison with Similar Compounds
The following table and analysis highlight structural analogs and their key differences:
Structural and Functional Analysis
Aromatic vs. Aliphatic Substituents
- The 4-chlorophenylthio group in the target compound provides a planar aromatic system with electron-withdrawing chlorine, enhancing stability toward oxidation compared to aliphatic analogs like Methyl β-dimethylaminoisobutyrate .
- Naphthoyl-containing analogs (e.g., Methyl 3-(6-ethyl-2-naphthoyl)-2-methylpropionate ) exhibit extended conjugation, likely increasing UV absorbance and photochemical reactivity.
Sulfur vs. Oxygen/Nitrogen Linkages
- The thioether linkage in the target compound may confer resistance to hydrolysis compared to oxygen-linked esters (e.g., phenoxy-based Methyl 2-(4-amino-3-fluorophenoxy)propionate ). However, sulfur atoms are more susceptible to oxidation.
Steric and Electronic Effects
- Bulky substituents (e.g., dibutylamino in Methyl 3-(dibutylamino)-2-methylpropionate ) reduce reaction rates at the ester carbonyl due to steric hindrance.
- Electron-withdrawing groups (e.g., chlorine in the target compound ) deactivate the aromatic ring, directing electrophilic substitution to meta positions.
Hypothesized Property Differences
- Solubility : The target compound’s thioether and chlorine substituents likely make it less polar than hydroxy/methoxy derivatives (e.g., 3-(4-Hydroxy-3-methoxyphenyl)-2-methylpropionic acid ).
- Reactivity : The azirine ring in Ethyl 3-(p-chlorophenyl)-2H-azirine-2-carboxylate may undergo ring-opening reactions, unlike the stable thioether in the target compound.
- Biological Interactions: Amino and fluorine groups in Methyl 2-(4-amino-3-fluorophenoxy)propionate could enhance binding to biological targets via hydrogen bonding or dipole interactions.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 3-(4-chlorophenylthio)-2-methylpropionate, and how can purity be validated?
- Methodological Answer : The compound is typically synthesized via esterification of the corresponding propionic acid derivative with methanol under acid catalysis. For example, analogous esters like methyl 2-(4-chlorophenoxy)-2-methylpropionate are prepared using diazomethane or catalytic sulfuric acid . Purity validation involves HPLC (High-Performance Liquid Chromatography) with reference standards, as described for structurally similar pharmaceuticals (e.g., EP impurity standards in ). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight and detect volatile byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are essential for confirming the ester group and 4-chlorophenylthio substitution. For example, methyl esters in similar compounds show characteristic singlet peaks for methoxy groups (δ ~3.7 ppm) and splitting patterns for methyl branches (e.g., δ 1.6 ppm for C(CH₃)₂ in ) .
- FT-IR : Key absorption bands include C=O (ester, ~1740 cm⁻¹) and C-S (thioether, ~650 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, while fragmentation patterns confirm structural motifs like the chlorophenylthio group .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Safety measures align with thioether and ester handling guidelines:
- Use fume hoods to avoid inhalation (H333 hazard code, as in ).
- Wear nitrile gloves and safety goggles (P264/P280 protocols in ).
- Store at 0–6°C if unstable (similar to 3-methylphosphinicopropionic acid in ) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize byproducts like sulfoxides or hydrolyzed esters?
- Methodological Answer :
- Temperature Control : Low-temperature reactions (0–5°C) reduce oxidation of the thioether to sulfoxide.
- Inert Atmosphere : Use nitrogen/argon to prevent oxidative side reactions.
- Catalyst Screening : Lewis acids like BF₃·Et₂O may enhance esterification efficiency, as seen in trifluoromethanesulfonate syntheses ( ). Monitor byproducts via TLC or LC-MS .
Q. How do researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS fragments)?
- Methodological Answer :
- Comparative Analysis : Compare NMR data with authentic samples or literature analogs (e.g., methyl 2-(4-biphenylyloxy)-2-methylpropionate in ).
- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to distinguish overlapping signals.
- Computational Modeling : DFT (Density Functional Theory) calculations predict NMR chemical shifts, aiding assignments for complex splitting patterns .
Q. What strategies are effective for impurity profiling in this compound?
- Methodological Answer :
- EP/Ph. Eur. Guidelines : Follow pharmacopeial impurity standards (e.g., ’s fenofibric acid impurities) using gradient HPLC with UV/ELSD detection.
- Synthesis-Specific Byproducts : Target chlorinated byproducts (e.g., 4-chloro-3-methylphenol derivatives in ) via GC-MS or ion chromatography .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Studies : Incubate the compound at 40°C/75% RH and analyze degradation products. For example, ester hydrolysis under alkaline conditions (pH >9) generates propionic acid derivatives, detectable via titration or IR .
- Light Sensitivity : UV-Vis spectroscopy monitors photodegradation of the chlorophenylthio group, as seen in chlorophenoxy analogs ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
